![molecular formula C17H34O2Si2 B14175766 (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal CAS No. 919770-55-1](/img/structure/B14175766.png)
(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal is a complex organic compound that features both silyl and alkyne functional groups
Méthodes De Préparation
The synthesis of (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal typically involves multiple steps, including the protection of hydroxyl groups and the introduction of silyl groups. One common method involves the use of tert-butyl(dimethyl)silyl chloride and triethylsilyl chloride as silylating agents. The reaction conditions often require the presence of a base such as imidazole or pyridine to facilitate the silylation process .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids under specific conditions.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Applications De Recherche Scientifique
(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal involves its interaction with various molecular targets. The silyl groups can protect reactive sites on the molecule, allowing for selective reactions to occur at other sites. The alkyne group can participate in cycloaddition reactions, forming new ring structures that are important in the synthesis of complex organic molecules .
Comparaison Avec Des Composés Similaires
Similar compounds include other silyl-protected alkynes and alcohols, such as:
- (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(trimethylsilyl)pent-4-ynal
- (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triisopropylsilyl)pent-4-ynal These compounds share similar structural features but differ in the size and steric hindrance of the silyl groups. The unique combination of tert-butyl(dimethyl)silyl and triethylsilyl groups in (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal provides distinct reactivity and stability characteristics .
Propriétés
Numéro CAS |
919770-55-1 |
|---|---|
Formule moléculaire |
C17H34O2Si2 |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
(2S)-2-[tert-butyl(dimethyl)silyl]oxy-5-triethylsilylpent-4-ynal |
InChI |
InChI=1S/C17H34O2Si2/c1-9-21(10-2,11-3)14-12-13-16(15-18)19-20(7,8)17(4,5)6/h15-16H,9-11,13H2,1-8H3/t16-/m0/s1 |
Clé InChI |
QGBVTFURXXAFIW-INIZCTEOSA-N |
SMILES isomérique |
CC[Si](CC)(CC)C#CC[C@@H](C=O)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC[Si](CC)(CC)C#CCC(C=O)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


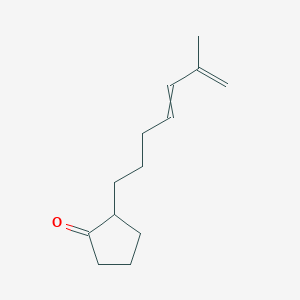
![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-](/img/structure/B14175685.png)
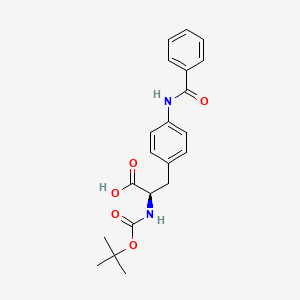
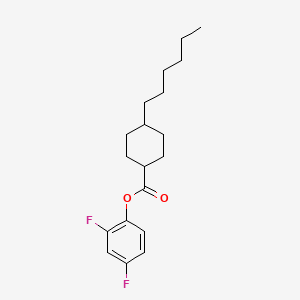

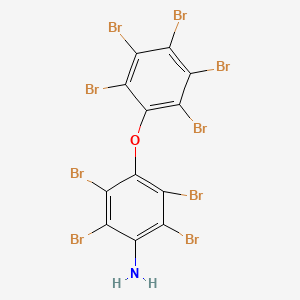
![3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B14175723.png)
![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)
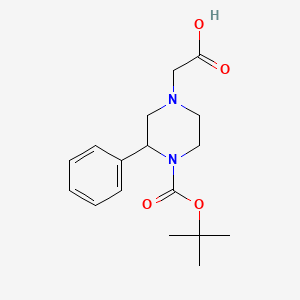
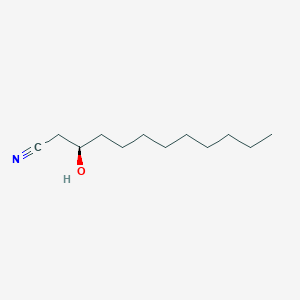
![4-[6-(Benzyloxy)hexyl]aniline](/img/structure/B14175745.png)
![1-[Bis(propan-2-ylamino)methylidene]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14175749.png)
![1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole](/img/structure/B14175751.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-6-bromo-4-chloroquinazoline](/img/structure/B14175752.png)
